molecular formula C19H14N4 B038561 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole CAS No. 124337-34-4

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Cat. No. B038561
CAS RN: 124337-34-4
M. Wt: 298.3 g/mol
InChI Key: JWLQIMHJRKCIFA-UHFFFAOYSA-N
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Description

Carbazoles and their derivatives have garnered significant attention in the field of organic chemistry due to their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. "9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole" represents a specific interest within this class due to its unique structure, which includes a benzotriazole moiety linked to a carbazole nucleus. This structural arrangement confers distinct chemical and physical properties, making it a subject of study for its synthesis methods, molecular structure, reactivity, and potential applications.

Synthesis Analysis

The synthesis of substituted carbazoles, including structures similar to "this compound," involves strategic organic transformations that allow for the introduction of the benzotriazole moiety. A notable method involves the lithiation of 1-methyl-3-(benzotriazol-1-ylmethyl)indole, followed by 1,4-addition reactions with alpha,beta-unsaturated ketones and aldehydes. This process leads to intramolecular cyclization and aromatization, yielding various substituted carbazoles in moderate to excellent yields (Katritzky et al., 1996). The versatility of this approach underscores the synthetic accessibility of carbazole derivatives with complex functional groups.

Scientific Research Applications

R-96544 has a wide range of applications in scientific research:

Mechanism of Action

R-96544 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 2A receptor. This interaction inhibits the receptor’s activity, leading to a decrease in platelet aggregation and modulation of serotonin-related pathways .

Future Directions

Benzotriazole derivatives have shown versatile biological properties and have been evaluated as lonely pharmacophores or fused in polycyclic systems . They have been used as bioisosteric replacements of some triazolic systems, and their fusion with quinolones has modified their drug mode of action . Benzotriazol acrylonitriles have demonstrated potent tubulin inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-96544 involves the condensation of salicyl alcohol with benzyl bromide in the presence of potassium tert-butoxide in dimethylformamide, resulting in 2-benzyloxybenzyl alcohol. This intermediate is then converted into a chloride by reaction with thionyl chloride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for R-96544 are not extensively documented in the public domain. the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

R-96544 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield various substituted derivatives of R-96544.

Comparison with Similar Compounds

Similar Compounds

    Ketanserin: Another 5-hydroxytryptamine 2A receptor antagonist with similar pharmacological properties.

    Ritanserin: Known for its selective antagonism of the 5-hydroxytryptamine 2A receptor.

    Mianserin: An antagonist of the 5-hydroxytryptamine 2A receptor with additional effects on other serotonin receptors.

Uniqueness

R-96544 is unique due to its high selectivity and potency as a 5-hydroxytryptamine 2A receptor antagonist. Its ability to inhibit platelet aggregation in vitro distinguishes it from other similar compounds .

properties

IUPAC Name

9-(benzotriazol-1-ylmethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-19-12-6-3-9-16(19)20-21-23/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQIMHJRKCIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403886
Record name 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124337-34-4
Record name 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 2
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 3
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 4
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 5
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Reactant of Route 6
9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

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